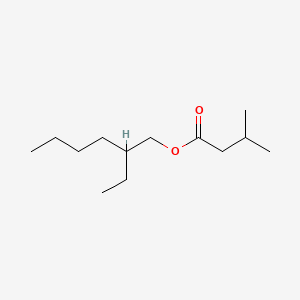

2-Ethylhexyl isovalerate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

71662-28-7 |

|---|---|

Molecular Formula |

C13H26O2 |

Molecular Weight |

214.34 g/mol |

IUPAC Name |

2-ethylhexyl 3-methylbutanoate |

InChI |

InChI=1S/C13H26O2/c1-5-7-8-12(6-2)10-15-13(14)9-11(3)4/h11-12H,5-10H2,1-4H3 |

InChI Key |

IZWXVMVETJYLIH-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)COC(=O)CC(C)C |

Canonical SMILES |

CCCCC(CC)COC(=O)CC(C)C |

Other CAS No. |

71662-28-7 |

Origin of Product |

United States |

Contextualization Within Ester Chemistry

2-Ethylhexyl isovalerate is a member of the large and diverse family of organic compounds known as esters. ontosight.ai Esters are derivatives of carboxylic acids where the hydroxyl (-OH) group is replaced by an alkoxy (-OR') group. ontosight.ai They are defined by the general formula R-COO-R', where R and R' represent hydrocarbon groups. ontosight.ai The formation of an ester from a carboxylic acid and an alcohol is a fundamental reaction in organic chemistry known as esterification. wikipedia.org

This compound is specifically the ester formed from the reaction of isovaleric acid (3-methylbutanoic acid) and 2-ethylhexanol. ontosight.ai The properties of esters, such as their volatility and aroma, are influenced by the specific carboxylic acid and alcohol from which they are derived. Many esters are found naturally and are responsible for the natural scents and flavors of fruits and flowers. nih.gov this compound's primary use as a fragrance ingredient in a variety of consumer products is a direct consequence of its identity as an ester. ontosight.ai

Structural and Chemical Classification of 2 Ethylhexyl Isovalerate

Structural Formula: C₁₃H₂₆O₂

2-Ethylhexyl isovalerate is classified as a branched-chain fatty acid ester. The "isovalerate" portion comes from isovaleric acid, a short-chain fatty acid with a branched structure. The "2-ethylhexyl" portion originates from 2-ethylhexanol, a branched eight-carbon alcohol. Its structure consists of a 2-ethylhexyl group attached to the isovalerate group. ontosight.ai This branched nature influences its physical properties, such as its low volatility and stability under normal conditions. ontosight.ai

Below is a table summarizing key chemical properties of this compound and related compounds for context.

| Property | This compound | Ethyl Isovalerate | 2-Ethylhexyl Valerate | 2-Ethylhexyl Acetate (B1210297) |

| Molecular Formula | C₁₃H₂₆O₂ | C₇H₁₄O₂ wikipedia.org | C₁₃H₂₆O₂ nih.gov | C₁₀H₂₀O₂ sigmaaldrich.com |

| Molecular Weight | 214.35 g/mol | 130.19 g/mol ontosight.ai | 214.34 g/mol nih.gov | 172.26 g/mol sigmaaldrich.com |

| Appearance | Colorless liquid | Colorless liquid with a fruity odor ontosight.ai | - | Colorless liquid thegoodscentscompany.com |

| Boiling Point | - | 134-135°C ontosight.ai | - | 199 °C sigmaaldrich.com |

| Density | - | ~0.866 g/cm³ ontosight.ai | - | 0.87 g/mL at 25 °C sigmaaldrich.com |

| Classification | Isovalerate Ester | Fatty Acid Ester wikipedia.org | Pentanoate Ester nih.gov | Acetate Ester sigmaaldrich.com |

Data for this compound is limited in publicly available databases. The table includes data for structurally related esters to provide a comparative context.

Research Trajectories and Academic Significance of 2 Ethylhexyl Isovalerate

Conventional Chemical Synthesis Routes

The synthesis of esters like this compound is dominated by two principal reaction types: esterification and transesterification. researchgate.net These methods form the bedrock of ester manufacturing, from bulk chemicals to fine specialty esters.

The most common route for synthesizing this compound is through the direct esterification of isovaleric acid (3-methylbutanoic acid) with 2-ethylhexanol. This reaction, known as Fischer-Speier esterification, involves heating the carboxylic acid and the alcohol in the presence of an acid catalyst. organic-chemistry.org

The reaction is an equilibrium process, and to drive it towards the formation of the desired ester, an excess of one reactant (typically the alcohol) is used, or a product (water) is removed from the reaction mixture as it forms, often through azeotropic distillation. organic-chemistry.orgmasterorganicchemistry.com

The mechanism proceeds through several key steps:

Protonation : The carboxylic acid's carbonyl oxygen is protonated by the acid catalyst, making the carbonyl carbon more electrophilic. masterorganicchemistry.comchemguide.co.uk

Nucleophilic Attack : The alcohol (2-ethylhexanol) acts as a nucleophile and attacks the activated carbonyl carbon. organic-chemistry.orgoit.edu

Tetrahedral Intermediate Formation : This attack results in the formation of a tetrahedral intermediate. organic-chemistry.orgwikipedia.org

Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). chemguide.co.uk

Elimination of Water : A molecule of water is eliminated, and the carbonyl double bond is reformed. oit.edu

Deprotonation : The protonated ester loses a proton, regenerating the acid catalyst and yielding the final ester product, this compound. chemguide.co.uk

Transesterification is an alternative pathway where the organic group of an alcohol is exchanged with the organic group of an ester. wikipedia.org To synthesize this compound, one could react an ester of isovaleric acid, such as methyl isovalerate or ethyl isovalerate, with 2-ethylhexanol. byjus.com This process is also typically catalyzed by either an acid or a base. wikipedia.org

This method is particularly useful when aiming to produce esters with larger alkoxy groups from more readily available methyl or ethyl esters. The equilibrium is driven toward the desired product by heating the mixture and removing the smaller, more volatile alcohol (e.g., methanol (B129727) or ethanol) by distillation. wikipedia.orgbyjus.com

A practical application of this process is seen in the synthesis of other 2-ethylhexyl esters. For instance, palm-based 2-ethylhexyl esters have been successfully synthesized via the transesterification of palm oil methyl esters (POME) with 2-ethylhexanol. In one study, using sodium methoxide (B1231860) as a catalyst, high conversion rates were achieved. csic.es The efficiency of the reaction is highly dependent on the catalyst concentration, as demonstrated in the table below.

Table 1: Effect of Catalyst Concentration on 2-Ethylhexyl (2EH) Ester Conversion Data sourced from a study on the synthesis of palm-based ethylhexyl ester. csic.es

| Catalyst (CH₃ONa) Concentration (% w/w) | Reaction Temperature (°C) | POME:2EH Ratio | Reaction Time (hours) | 2EH Ester Conversion (%) |

|---|---|---|---|---|

| 1.0 | 80 | 1:2 | 1 | 88 |

| 1.5 | 80 | 1:2 | 1 | 94 |

Catalysis is crucial in modern chemical synthesis for improving reaction efficiency, selectivity, and sustainability. Both homogeneous and heterogeneous catalysts are employed extensively in ester production.

As mentioned in the Fischer-Speier pathway, strong acids are the conventional catalysts for esterification. organic-chemistry.org Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are commonly used. organic-chemistry.org The acid's role is to protonate the carbonyl group of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol. scielo.br This catalytic process significantly increases the reaction rate, which would otherwise be very slow. chemguide.co.uk The entire mechanism is reversible, meaning the same catalyst can also promote the hydrolysis of esters back into a carboxylic acid and an alcohol if excess water is present. masterorganicchemistry.comlibretexts.org

Metal-Organic Frameworks (MOFs) have emerged as a novel class of crystalline materials with high potential as catalysts. acs.org MOFs are composed of metal ions or clusters coordinated to organic ligands, forming one-, two-, or three-dimensional structures with high porosity and surface area. acs.orgresearchgate.net These properties make them attractive for heterogeneous catalysis.

In ester synthesis, MOFs can offer high efficiency and recyclability. For example, a Cu₂(dhtp) MOF has been shown to be an effective and reusable catalyst for the production of phenol (B47542) esters. acs.org In the context of producing esters for biofuels, various MOFs have been studied for the esterification of fatty acids, demonstrating their catalytic activity. researchgate.net Enzymatic processes have also been enhanced by using MOFs as a support for immobilizing enzymes like lipase for the synthesis of flavor esters. rsc.org

Table 2: Examples of Metal-Organic Frameworks in Ester Synthesis

| MOF Catalyst | Reactants | Product Type | Key Finding | Reference |

|---|---|---|---|---|

| Cu₂(dhtp) | Ethers and 2-acylphenols | Phenol Esters | Displayed better efficiency than several other MOFs and traditional homogeneous catalysts; recyclable. acs.org | acs.org |

| ZIF-8 | Oleic acid and methanol | Methyl Oleate (Biodiesel) | Used as a heterogeneous catalyst for the esterification of free fatty acids. researchgate.net | researchgate.net |

Heterogeneous catalysts are materials that exist in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. Their primary advantage is the ease of separation from the product mixture, which simplifies purification and allows for catalyst reuse, making processes more economical and environmentally friendly. researchgate.netresearchgate.netmdpi.com

A wide range of materials are used as heterogeneous catalysts for producing alkyl esters, including metal oxides, zeolites, ion-exchange resins, and various supported catalysts. mdpi.comnih.govscirp.org For example, fly ash, which consists of mixed metal oxides like SiO₂, Al₂O₃, and Fe₂O₃, has been successfully utilized as a low-cost, effective heterogeneous catalyst for the esterification of various acids and alcohols into alkyl esters. nih.gov The amount of catalyst used can significantly impact the product yield, as shown in the production of dimethyl adipate.

Table 3: Effect of Heterogeneous Catalyst (Fly Ash) Amount on Dimethyl Adipate Yield Data sourced from a study on scalable production of alkyl esters. nih.gov

| Catalyst Amount (% wt/wt to acid) | Adipic Acid (mol) | Methanol (mol) | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) |

|---|---|---|---|---|---|

| 2.5 | 1 | 6 | 200 | 4 | ~75 |

| 5.0 | 1 | 6 | 200 | 4 | ~85 |

| 7.5 | 1 | 6 | 200 | 4 | ~92 |

| 10.0 | 1 | 6 | 200 | 4 | ~98 |

Solid superacid catalysts, such as sulfated zirconia or titania, are another class of potent heterogeneous catalysts used for esterification, including for esters structurally similar to this compound, like 2-ethylhexyl salicylate. google.comcore.ac.uk

Catalytic Approaches in Chemical Synthesis

Biocatalytic Synthesis of Isovalerate Esters

Biocatalysis leverages enzymes or whole microbial cells to perform chemical transformations. For isovalerate esters, this primarily involves lipase-catalyzed esterification or the use of engineered microbial fermentation pathways to produce the target compounds.

Lipases (triacylglycerol acyl hydrolases, E.C. 3.1.1.3) are highly efficient biocatalysts for ester synthesis. jmb.or.kr In aqueous environments, they catalyze the hydrolysis of esters, but in non-aqueous or micro-aqueous media, the thermodynamic equilibrium shifts to favor synthesis. jmb.or.kr This property is widely exploited for producing a variety of esters, including those with flavor and fragrance applications. The synthesis reaction involves the direct esterification of an alcohol (e.g., 2-ethylhexanol) with a carboxylic acid (e.g., isovaleric acid).

The biocatalytic synthesis of 2-ethylhexyl 2-methylhexanoate, a structurally similar branched-chain ester, has been successfully achieved using lipase from Candida antarctica (Novozym® 435) in a solvent-free system. nih.gov This demonstrates the feasibility of using lipases for the synthesis of complex branched esters like this compound. Similarly, studies on other isovalerate esters, such as ethyl isovalerate and isoamyl isovalerate, have established lipases from sources like Candida rugosa and Rhizomucor miehei as effective catalysts. tandfonline.comresearchgate.net

To enhance stability, reusability, and ease of separation from the product mixture, lipases are commonly immobilized on solid supports. mdpi.com This technique is crucial for developing economically viable industrial processes. akjournals.com Various immobilization strategies have been successfully applied for the synthesis of isovalerate esters.

Adsorption on Resins and Nanoparticles : Rhizomucor miehei lipase immobilized on a weak anion-exchange resin (Lipozyme IM-20) has been used to synthesize isoamyl isovalerate. researchgate.net A highly efficient system for ethyl isovalerate synthesis involved immobilizing Candida rugosa lipase on magnetic nanoparticles (average diameter 15 ± 5 nm). tandfonline.comresearchgate.net This method not only improved esterification efficiency compared to the free enzyme but also allowed for easy recovery of the biocatalyst using a magnetic field, showing only an 8.5% decrease in efficiency after ten reuse cycles. tandfonline.comresearchgate.net

Entrapment in Gels : Candida rugosa lipase has been immobilized in microemulsion-based organogels (MBGs) for ethyl isovalerate synthesis. jmb.or.krkoreascience.kr This method entraps the enzyme within a gel matrix, providing a stable microenvironment for the reaction. jmb.or.kr

The table below summarizes findings from various studies on immobilized lipase systems for the synthesis of related isovalerate esters.

| Enzyme Source | Immobilization Support | Target Ester | Key Findings | Reference(s) |

| Candida rugosa | Magnetic Nanoparticles | Ethyl Isovalerate | Immobilized lipase showed 5x higher esterification efficiency than free lipase; retained over 91% activity after 10 cycles. | tandfonline.com, researchgate.net |

| Candida rugosa | Gelatin Microemulsion-based Organogels (MBGs) | Ethyl Isovalerate | Intermittent treatment to remove water by-product allowed for reuse up to 9 cycles without significant loss of activity. | jmb.or.kr, koreascience.kr |

| Rhizomucor miehei | Weak Anion-Exchange Resin (Lipozyme IM-20) | Isoamyl Isovalerate | Achieved a maximum yield of >85% in n-hexane. | researchgate.net |

| Candida antarctica | Macroporous Acrylic Resin (Novozym® 435) | 2-Ethylhexyl 2-Methylhexanoate | Successfully catalyzed the solvent-free synthesis of a related branched-chain ester, reaching ~89% conversion. | nih.gov |

Temperature : While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation. For the synthesis of 2-ethylhexyl 2-methylhexanoate, a temperature of 70°C resulted in slightly higher conversion after 7 hours compared to 80°C (89.38% vs 88.57%). nih.gov For isoamyl isovalerate, an optimal temperature of 50°C was identified using Rhizomucor miehei lipase. researchgate.net

Substrate Molar Ratio : The ratio of alcohol to acid can significantly impact the reaction equilibrium. An excess of one substrate can drive the reaction forward. In the synthesis of 2-ethylhexyl 2-methylhexanoate, an excess of the alcohol (2-ethylhexanol) was necessary to compensate for evaporative losses at high temperatures and achieve high conversion. nih.gov For isoamyl isovalerate synthesis, an alcohol-to-acid ratio of 1.5:1 was found to be optimal. researchgate.net

Enzyme Concentration : Higher enzyme loading generally increases the reaction rate, but the cost of the biocatalyst must be considered. The positive effect of enzyme concentration on the synthesis of flavor esters like isoamyl isovalerate has been well-documented. scielo.br

Water Removal : As water is a byproduct of esterification, its accumulation can promote the reverse reaction (hydrolysis), thereby reducing the final ester yield. jmb.or.krkoreascience.kr In the synthesis of ethyl isovalerate using organogels, the removal of water by treating the gel with a dry reverse micellar solution was critical for maintaining enzyme activity and reusability. jmb.or.krkoreascience.kr

The following table presents optimized parameters from studies on the synthesis of various isovalerate and related esters.

| Target Ester | Lipase | Optimal Temperature | Optimal Substrate Ratio (Alcohol:Acid) | Other Optimized Parameters | Reference(s) |

| Ethyl Isovalerate | Rhizomucor miehei | 60°C | Not specified | E/S ratio: 48.41 g/mol ; Substrate conc.: 1 M; Time: 60 h | researchgate.net |

| Isoamyl Isovalerate | Rhizomucor miehei | 50°C | 1.5:1 | Enzyme conc.: 10 g/L; Substrate conc.: 0.5 M (acid) | researchgate.net |

| Isoamyl Butyrate | Thermomyces lanuginosus | 50°C | 1:1 | Enzyme conc.: 30.0 g/L; Butyric Acid conc.: 1.3 M | redalyc.org |

| 2-Ethylhexyl 2-Methylhexanoate | Candida antarctica | 70-80°C | 1.2:1 | Solvent-free system | nih.gov |

An alternative to using isolated enzymes is to harness the metabolic machinery of whole microorganisms for the de novo synthesis of esters from simple carbon sources like sugars. This approach involves engineering the biosynthesis pathways of microbes such as Escherichia coli or yeast (Saccharomyces cerevisiae). ornl.govnih.gov

The biosynthesis of branched-chain esters, like isovalerates, originates from amino acid metabolism. acs.org The "iso" structure is derived from branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine. researchgate.net The general pathway involves two key steps:

Precursor Formation : The BCAA is converted into its corresponding branched-chain α-keto acid and subsequently into a branched-chain alcohol or an acyl-CoA. researchgate.net For instance, isoleucine can be a precursor for 2-methylbutanol and 2-methylbutanoyl-CoA. acs.org A citramalate (B1227619) synthase pathway, which initiates with pyruvate (B1213749) and acetyl-CoA, has been identified in apples as a contributor to the synthesis of isoleucine and the subsequent formation of branched-chain esters. pnas.org

Ester Condensation : An alcohol acyltransferase (AAT) enzyme catalyzes the final condensation reaction between an alcohol and an acyl-CoA to form the ester. researchgate.net

Engineered E. coli strains have been developed to produce a platform of branched-chain esters from organic waste carboxylates. nih.gov By introducing modular heterologous pathways, these microbes can convert substrates into desired alcohols and acyl-CoAs, which are then condensed by a selected AAT to produce specific esters like isobutyl acetate (B1210297) and isobutyl butyrate. nih.gov Systematic modular design has also been used to control and optimize the pathways for producing isoamyl acetate, achieving high titers and selectivity by reallocating the cell's proteomic resources. ornl.gov This demonstrates the potential for developing microbial cell factories specifically for the production of this compound by expressing the appropriate alcohol and acyl-CoA synthesis pathways along with a suitable AAT.

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental analytical technique that separates components of a mixture for subsequent identification and quantification. chromtech.com For a compound like this compound, both gas and liquid chromatography offer distinct advantages depending on the sample matrix and the analytical objectives.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds, making it highly suitable for this compound. d-nb.infocsun.edu In GC, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the chromatographic column. chromtech.com The separated components then enter the mass spectrometer, which provides detailed structural information by analyzing the mass-to-charge ratio of the resulting ions. csun.edu This combination allows for both high-resolution separation and definitive identification of the target analyte. csun.eduglobaljournals.org

The analysis of this compound by GC-MS typically involves a capillary column with a non-polar or medium-polarity stationary phase. The oven temperature is programmed to ramp up gradually to ensure the effective separation of a wide range of compounds. globaljournals.org The mass spectrometer is usually operated in electron ionization (EI) mode, which generates a reproducible fragmentation pattern that can be compared against spectral libraries for confident identification. csun.edu

Table 1: Illustrative GC-MS Parameters for Volatile Compound Analysis

| Parameter | Value |

|---|---|

| Column | HP-5MS (5% diphenyl-95% dimethylpolysiloxane) |

| Column Dimensions | 30 m x 0.25 mm I.D., 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Oven Program | Start at 40°C (hold 5 min), ramp to 130°C at 5°C/min, then to 200°C at 35°C/min |

| Injector Temperature | 250°C |

| Injection Mode | Splitless |

| MS Ion Source Temp | 230°C |

| MS Quadrupole Temp | 150°C |

| Scan Range | 35-400 m/z |

This table presents a typical set of parameters for the GC-MS analysis of volatile compounds and is for illustrative purposes. Actual parameters may vary depending on the specific application and instrumentation. mdpi.com

For the analysis of volatile compounds like this compound from complex matrices, headspace solid-phase microextraction (HS-SPME) coupled with GC-MS is a highly effective and solvent-free sample preparation technique. d-nb.infomdpi.com HS-SPME involves exposing a fused-silica fiber coated with a sorbent material to the headspace above a sample. chromatographyonline.com Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently introduced into the hot injector of the GC, where the analytes are thermally desorbed and transferred to the column for analysis. mdpi.com

This technique is particularly valuable for its sensitivity and ability to pre-concentrate analytes, which is crucial for detecting trace levels of this compound. mdpi.com The choice of fiber coating is critical and depends on the polarity and volatility of the target analyte. For a relatively non-polar ester like this compound, a polydimethylsiloxane (B3030410) (PDMS) or a mixed-phase fiber such as PDMS/divinylbenzene (DVB) is often employed. ehu.es Optimization of parameters such as extraction time, temperature, and sample agitation is essential to achieve reproducible and accurate results. ehu.es Studies have shown that HS-SPME-GC-MS can be successfully used to identify volatile metabolites and compounds released from various materials. chromatographyonline.comehu.es

Table 2: Example HS-SPME-GC-MS Conditions for Volatile Metabolite Analysis

| Parameter | Value |

|---|---|

| SPME Fiber | 65 µm PDMS/DVB |

| Extraction Temperature | 50°C |

| Extraction Time | 1 min with agitation (750 rpm) |

| Desorption Temperature | 260°C |

| Desorption Time | 2 min |

| GC Column | Rtx-WAX (60 m × 0.25 mm i.d. × 0.25 μm d.f.) |

| Carrier Gas | Helium at 1.2 mL/min |

| Oven Program | 40°C, ramp at 2°C/min to 240°C (hold 10 min) |

| MS Ionization | EI (70 eV) |

| Mass Range | 30–350 m/z |

This table provides an example of HS-SPME-GC-MS conditions and is for illustrative purposes. Actual parameters may vary based on the specific matrix and analytical goals. ehu.esmdpi.com

When dealing with highly complex samples where co-elution is a significant problem in conventional one-dimensional GC, multidimensional gas chromatography (MDGC) offers superior separation power. gerstelus.comlabcompare.commdpi.com MDGC systems utilize two or more columns with different stationary phases to achieve enhanced resolution. nih.gov A fraction of the eluent from the first column containing the analytes of interest can be selectively transferred ("heart-cut") to a second column for further separation. chromatographyonline.com

Comprehensive two-dimensional gas chromatography (GC×GC) is another powerful MDGC technique where the entire sample is subjected to separation on both columns. mdpi.commdpi.com This is achieved by a modulator that traps and then rapidly re-injects fractions from the first dimension column onto the second, much shorter, column. nih.gov The result is a two-dimensional chromatogram with significantly increased peak capacity and the ability to separate compounds that would otherwise overlap. mdpi.com For the analysis of this compound in complex matrices like fragrances or environmental samples, MDGC can provide the necessary resolution to isolate it from interfering compounds. mdpi.comchromatographyonline.com

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a versatile separation technique that utilizes a liquid mobile phase to transport the sample through a column packed with a stationary phase. chromtech.combasicmedicalkey.com While GC is often preferred for volatile compounds, HPLC is a valuable alternative, especially for less volatile or thermally labile compounds, and can be adapted for the analysis of esters like this compound. researchgate.net

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common mode of HPLC. chemass.si It employs a non-polar stationary phase, typically a C18 (octadecylsilane) bonded silica, and a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comsielc.com The separation is based on the hydrophobic interactions between the analytes and the stationary phase. chemass.si

For the analysis of this compound, a C18 column would be a suitable choice. The mobile phase composition can be optimized to achieve the desired retention time and separation from other components in the sample. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to separate a mixture of compounds with a wide range of polarities. chromatographyonline.com

Table 3: General RP-HPLC Parameters for Pharmaceutical Analysis

| Parameter | Value |

|---|---|

| Column | C18, 50 mm x 3.0 mm, 2.7 µm |

| Mobile Phase A | 0.05% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5-95% B over a set time |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C |

| Detection | UV at 254 nm and/or MS |

This table presents a generic set of RP-HPLC parameters that can be adapted for various analyses. Specific conditions for this compound would require method development. chromatographyonline.com

The utility of HPLC is greatly enhanced by coupling it with advanced detectors. A UV/Vis detector is commonly used and can detect compounds that absorb ultraviolet or visible light. basicmedicalkey.compan.olsztyn.pl While this compound itself does not have a strong chromophore for high-sensitivity UV detection, this method can be suitable for analyzing formulations where it is present at higher concentrations. analis.com.myshimadzu.com

For more sensitive and selective analysis, HPLC can be coupled with a mass spectrometer (LC-MS) or a tandem mass spectrometer (LC-MS/MS). eurl-pesticides.euuniroma1.it LC-MS provides mass information for the eluted compounds, aiding in their identification. nih.gov LC-MS/MS offers even greater specificity and sensitivity by selecting a precursor ion, fragmenting it, and then detecting the resulting product ions. nih.govnih.gov This technique is particularly powerful for quantifying low levels of analytes in complex matrices and can be applied to the analysis of this compound and its potential metabolites in biological or environmental samples. nih.govnih.gov

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) stands as a significant advancement in liquid chromatography, offering enhanced resolution, speed, and sensitivity compared to traditional High-Performance Liquid Chromatography (HPLC). nih.govresearchgate.netijsrtjournal.comscispace.com The UPLC technique utilizes columns packed with sub-2 µm particles, which allows for higher mobile phase linear velocities without sacrificing separation efficiency. ijsrtjournal.comresearchgate.net This results in drastically reduced analysis times and lower solvent consumption. researchgate.netwaters.com

For the analysis of esters like this compound, which lacks a strong chromophore, UPLC systems are often coupled with detectors such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS). researchgate.net A UPLC-MS/MS method, for instance, provides a powerful tool for the simultaneous measurement of trace levels of various esters. nih.gov

The separation of this compound would typically be achieved on a reversed-phase column, such as a C18 or C8 column. nih.govresearchgate.netnih.govmdpi.com A gradient elution with a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an aqueous component (often with an acidic modifier like formic or acetic acid to improve peak shape) is commonly employed. researchgate.netmdpi.com The high pressure capabilities of UPLC systems (up to 15,000 psi) are essential to propel the mobile phase through the densely packed, small-particle columns. ijsrtjournal.comscispace.com

Table 1: Typical UPLC Parameters for Ester Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column | ACQUITY UPLC BEH C18 (or similar sub-2 µm particle column) researchgate.netmdpi.com |

| Mobile Phase | Gradient of Acetonitrile/Methanol and Water (often with 0.1% formic acid) researchgate.netnih.gov |

| Flow Rate | 0.2 - 0.5 mL/min mdpi.com |

| Column Temperature | 30 - 40 °C researchgate.netmdpi.com |

| Detector | Mass Spectrometry (MS), Evaporative Light Scattering (ELSD), or Photodiode Array (PDA) waters.comresearchgate.net |

| Injection Volume | 1 - 5 µL researchgate.netmdpi.com |

Spectroscopic and Spectrometric Methods

Spectroscopic and spectrometric methods are indispensable for the definitive structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei. tandfonline.com For this compound, ¹H-NMR and ¹³C-NMR are the primary methods used.

¹H-NMR Analysis

The ¹H-NMR spectrum of this compound provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum is characterized by distinct signals corresponding to the protons in the 2-ethylhexyl and isovalerate moieties.

Based on analogous structures like other 2-ethylhexyl esters and isovalerates, the expected chemical shifts (δ) are as follows: analis.com.mychemicalbook.comchemicalbook.com

2-Ethylhexyl group: The protons of the two terminal methyl groups (CH₃) would appear as overlapping triplets around 0.8-0.9 ppm. The methylene (B1212753) protons (CH₂) of the butyl chain would produce a complex multiplet in the range of 1.2-1.4 ppm. The methine proton (CH) adjacent to the ethyl group would be found around 1.5-1.6 ppm. The two protons of the methylene group attached to the ester oxygen (OCH₂) are diastereotopic and would likely appear as a doublet of doublets or a multiplet around 4.0-4.1 ppm. analis.com.mychemicalbook.com

Isovalerate group: The two magnetically equivalent methyl groups (CH(CH₃)₂) would result in a doublet around 0.9-1.0 ppm. The methine proton (CH) adjacent to these methyl groups would appear as a multiplet (septet or nonet) around 2.0-2.2 ppm. The methylene protons (CH₂) adjacent to the carbonyl group would produce a doublet around 2.1-2.3 ppm. chemicalbook.comhmdb.ca

Table 2: Predicted ¹H-NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Isovalerate -CH(CH₃ )₂ | ~ 0.95 | Doublet |

| 2-Ethylhexyl -CH₂CH₃ & -CH(CH₂CH₃) | ~ 0.8-0.9 | Overlapping Triplets |

| 2-Ethylhexyl -(CH₂)₃- & -CH(CH₂ CH₃) | ~ 1.2-1.4 | Multiplet |

| 2-Ethylhexyl -CH (CH₂CH₃)- | ~ 1.5-1.6 | Multiplet |

| Isovalerate -CH (CH₃)₂ | ~ 2.0-2.2 | Multiplet |

| Isovalerate -CH₂ COO- | ~ 2.1-2.3 | Doublet |

¹³C-NMR Analysis

The ¹³C-NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for each unique carbon atom.

Drawing from data on similar compounds, the predicted chemical shifts are: analis.com.myhmdb.cahmdb.caresearchgate.net

Carbonyl Carbon: The ester carbonyl carbon (C=O) is the most deshielded, appearing around 173 ppm. analis.com.my

2-Ethylhexyl group: The carbons of the terminal methyl groups are expected around 11 ppm and 14 ppm. The four methylene carbons of the main chain will resonate in the 23-39 ppm range. The methine carbon will appear around 40 ppm, and the carbon of the methylene group attached to the oxygen (OCH₂) will be found around 67 ppm. analis.com.myresearchgate.netchemicalbook.com

Isovalerate group: The methyl carbons will have a signal around 22 ppm. The methine carbon is expected around 25-26 ppm, and the methylene carbon adjacent to the carbonyl group will appear around 43-44 ppm. hmdb.cahmdb.ca

Table 3: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~ 173 |

| OC H₂- | ~ 67 |

| Isovalerate -C H₂COO- | ~ 43-44 |

| 2-Ethylhexyl -C H- | ~ 40 |

| 2-Ethylhexyl -(C H₂)₃- & -CH(C H₂CH₃) | ~ 23-39 |

| Isovalerate -C H(CH₃)₂ | ~ 25-26 |

| Isovalerate -CH(C H₃)₂ | ~ 22 |

| 2-Ethylhexyl -CH(CH₂C H₃) | ~ 11 |

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. researchgate.netnih.gov

For this compound, the IR spectrum is dominated by a very strong absorption band corresponding to the ester carbonyl (C=O) stretch, which is expected in the region of 1730-1750 cm⁻¹. analis.com.myresearchgate.netmasterorganicchemistry.com Other characteristic absorptions include:

C-O Stretching: Strong bands corresponding to the C-O single bond stretches of the ester group, typically found in the 1100-1300 cm⁻¹ region. analis.com.myresearchgate.net

C-H Stretching: Multiple bands in the 2850-3000 cm⁻¹ region due to the symmetric and asymmetric stretching vibrations of the numerous C-H bonds in the alkyl chains. researchgate.netresearchgate.net

C-H Bending: Vibrations for CH₂ and CH₃ bending (scissoring, rocking, wagging) appear in the 1375-1465 cm⁻¹ range. researchgate.net

Raman spectroscopy, which relies on inelastic scattering of monochromatic light, provides complementary information. researchgate.netnih.gov While the C=O stretch is also visible in the Raman spectrum, it is typically weaker than in the IR spectrum. Conversely, the C-C and C-H stretching vibrations of the alkyl backbone often produce strong signals in the Raman spectrum, providing a detailed fingerprint of the hydrocarbon skeleton. researchgate.net The lack of water interference makes Raman a powerful tool for certain applications. researchgate.net

Table 4: Key Vibrational Bands for this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity (IR) |

|---|---|---|---|

| C-H Stretch (sp³) | 2850-3000 | 2850-3000 | Strong/Medium |

| C=O Stretch (Ester) | 1730-1750 | 1730-1750 | Very Strong |

| C-H Bend (CH₂, CH₃) | 1375-1465 | 1375-1465 | Medium |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For the structural elucidation of this compound, electron ionization (EI) is a common technique. The resulting mass spectrum displays a molecular ion peak (M⁺) and a series of fragment ions that form a characteristic pattern. nih.govresearchgate.netnih.gov

The fragmentation of branched esters like this compound is predictable. Key fragmentation pathways include:

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is common. This would lead to the formation of an acylium ion [CH₃(CH₂)CHCH₂CO]⁺ and an alkoxy radical, or the loss of the alkoxy group to form an [M-OR]⁺ ion.

McLafferty Rearrangement: A characteristic rearrangement for esters involves the transfer of a gamma-hydrogen from the alkyl chain to the carbonyl oxygen, followed by cleavage of the alpha-beta bond. In the 2-ethylhexyl portion, this can lead to the elimination of a neutral alkene molecule (octene) and the formation of a charged enol. msu.edu A similar rearrangement can occur on the isovalerate side.

Cleavage at Branching Points: The branched structure of both the alcohol and acid moieties leads to preferential cleavage at the branching points, resulting in stable secondary carbocations. For the 2-ethylhexyl group, loss of an ethyl radical ([M-29]⁺) or a butyl radical ([M-57]⁺) is expected. For the isovalerate group, loss of an isopropyl radical ([M-43]⁺) is a characteristic fragmentation. nih.govacs.org

The analysis of these fragment ions allows for the confirmation of both the isovalerate and the 2-ethylhexyl components of the molecule. nih.govacs.org

Chemometric Approaches in Analytical Data Interpretation

Chemometric methods are indispensable for interpreting the large and complex datasets generated by techniques such as gas chromatography-mass spectrometry (GC-MS) and various spectroscopic methods. These approaches can deconvolve overlapping signals, identify patterns, and build predictive models to classify samples or identify key chemical markers.

Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS) is a powerful chemometric technique for the mathematical separation of co-eluting or overlapping signals in multicomponent analytical data. brjac.com.br It is particularly valuable in the analysis of complex mixtures where physical separation of all components is challenging, a common scenario in fragrance and flavor analysis. brjac.com.brresearchgate.net The primary goal of MCR-ALS is to decompose a raw instrumental data matrix (D) into the pure concentration profiles (C) and the pure spectral profiles (S) of the individual components present in the mixture. mdpi-res.comnih.govacs.org

The fundamental model for MCR is bilinear and can be expressed as:

D = CST + E

Here, D represents the experimental data matrix (e.g., absorbance values over time and wavelength), C is the matrix of concentration profiles for each component, ST is the transposed matrix of the pure spectra of these components, and E is the matrix of residuals or unexplained variance. mdpi-res.comacs.org The Alternating Least Squares (ALS) algorithm iteratively optimizes the C and S matrices until the difference between the experimental data (D) and the reconstructed data (CST) is minimized. mdpi.com

A key feature of MCR-ALS is the ability to apply constraints during the iterative optimization process to ensure that the resolved profiles are chemically meaningful. brjac.com.brnih.gov Common constraints include non-negativity (as concentrations and spectral intensities cannot be negative), unimodality (for chromatographic peaks), and closure. nih.govtottori-u.ac.jp

In the context of analyzing a sample containing this compound along with other esters and volatile compounds, MCR-ALS can overcome issues like severe peak overlap and baseline drift in chromatographic data. researchgate.net This allows for the qualitative and semi-quantitative analysis of constituents, even for minor components that might be obscured by more abundant ones. researchgate.net The performance of an MCR-ALS model is often evaluated by parameters such as the percentage of explained variance and the lack of fit (LOF), which indicate how well the model represents the original data. nih.gov

Table 1: Illustrative MCR-ALS Model Performance for a Hypothetical Fragrance Mixture Analysis This table illustrates the typical output parameters used to evaluate the performance of an MCR-ALS model in resolving components from a complex mixture, such as one containing various esters.

| Resolved Component | Compound Class | Lack of Fit (LOF) (%) | Explained Variance (%) |

| Component 1 | Ester (e.g., this compound) | 1.15 | 99.95 |

| Component 2 | Alcohol | 1.15 | 99.95 |

| Component 3 | Aldehyde | 1.15 | 99.95 |

| Component 4 | Terpene | 1.15 | 99.95 |

Data is hypothetical and for illustrative purposes.

Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA) is a supervised multivariate statistical method used for classification and biomarker identification. biospec.netnih.gov It is an extension of Partial Least Squares-Discriminant Analysis (PLS-DA) that separates the variation in the descriptor variables (e.g., concentrations of volatile compounds) into two parts: one that is predictive and correlated to the response variable (e.g., sample class), and one that is orthogonal (uncorrelated). nih.gov This separation simplifies model interpretation and enhances its predictive capability. nih.gov

In the analysis of flavor and fragrance compounds, OPLS-DA can be used to discriminate between samples based on their chemical profiles. nih.gov For instance, it can differentiate formulations, classify products by geographical origin, or distinguish between different processing methods. mdpi.comnih.gov The model is built using a data matrix of identified compounds and their relative concentrations, and it aims to maximize the separation between predefined classes.

The reliability and robustness of an OPLS-DA model are assessed using several parameters:

R²Y: This value represents the goodness of fit, indicating the fraction of the variation in the response variable that is explained by the model. nih.gov

Q²: This value indicates the predictive ability of the model, calculated through cross-validation. nih.gov A high Q² value (typically >0.5) suggests a model with good predictive power. nih.gov

A key output of OPLS-DA is the Variable Importance in Projection (VIP) score. The VIP score estimates the importance of each variable in the projection used by the model. mdpi.com A variable with a VIP score greater than 1 is generally considered important for explaining the differences between the classes. mdpi.comfrontiersin.org By combining VIP scores with statistical tests (e.g., p-values), researchers can confidently identify the chemical compounds that are the most significant differentiators between sample groups. mdpi.com This is particularly useful for identifying key aroma compounds or quality markers in a product containing this compound. nih.govmdpi.com

Table 2: Example of Discriminating Compounds Identified by OPLS-DA in a Hypothetical Fragrance Analysis This table shows how OPLS-DA can be used to identify key compounds that differentiate between sample groups. Variables with a VIP score > 1 are considered significant.

| Compound | Compound Class | VIP Score | p-value | Contribution to Class Distinction |

| This compound | Ester | 1.85 | < 0.01 | High |

| Linalool | Alcohol | 1.62 | < 0.01 | High |

| Hexanal | Aldehyde | 1.33 | < 0.05 | High |

| Limonene | Terpene | 1.19 | < 0.05 | High |

| 1-Hexanol | Alcohol | 0.95 | > 0.05 | Low |

| Acetic acid | Acid | 0.87 | > 0.05 | Low |

Data is hypothetical and for illustrative purposes. VIP scores > 1 are typically considered significant.

Occurrence and Distribution in Natural Systems

Identification in Botanical Sources

While many esters are known for their contribution to the natural aroma of plants and fruits, specific documented evidence identifying 2-Ethylhexyl isovalerate as a naturally occurring volatile compound in botanical sources is not available in the current scientific literature based on search results. The study of plant volatiles is a complex field, and the presence of numerous ester compounds has been established in a wide variety of species.

Presence in Microbial Metabolomes

Microorganisms are capable of producing a vast array of secondary metabolites, including various esters, through their metabolic processes. wur.nlresearchgate.netfao.org These compounds can have diverse biological activities and ecological functions.

Algal and Bacterial Production of Related CompoundsBacteria and algae are also known to produce a variety of secondary metabolites. Certain bacteria, such as Lactococcus lactis, are known to synthesize short-chain fatty acid esters, which are important flavor compounds in fermented foods.nih.govnih.govWhile the microbial production of some short and medium-chain esters is well-documented, specific evidence for the production of this compound by algae or bacteria is not present in the search results.

However, the production and metabolism of the structurally related compound, Di(2-ethylhexyl) phthalate (B1215562) (DEHP), have been observed in various microorganisms. This highlights the metabolic capability of these organisms to interact with and synthesize complex esters.

Table 1: Microbial Production or Metabolism of Di(2-ethylhexyl) phthalate (DEHP)

| Organism Type | Species | Compound | Role |

|---|---|---|---|

| Fungus | Aspergillus awamori | Di(2-ethylhexyl) phthalate | Production |

| Fungus | Aspergillus parasiticus | Di(2-ethylhexyl) phthalate | Metabolism/Degradation |

| Fungus | Fusarium subglutinans | Di(2-ethylhexyl) phthalate | Metabolism/Degradation |

| Fungus | Penicillium funiculosum | Di(2-ethylhexyl) phthalate | Metabolism/Degradation |

This table shows data for the related compound Di(2-ethylhexyl) phthalate, as no data was found for this compound.

Biogeochemical Cycling and Environmental Presence

The environmental fate of chemical compounds is determined by their physical and chemical properties and their susceptibility to biological and abiotic degradation processes. For esters like this compound, hydrolysis and biodegradation are expected to be key processes in their environmental cycle.

Information on the specific biogeochemical cycle of this compound is limited. However, the environmental presence and fate of other 2-ethylhexyl esters and phthalates have been studied more extensively. For instance, Di(2-ethylhexyl) phthalate (DEHP) is a widespread environmental contaminant due to its extensive use as a plasticizer. nih.govnih.govcdc.gov It is found in water, soil, and sludge, and its degradation can occur through microbial action. nih.gov Similarly, other herbicides like 2,4-D ethylhexyl ester are known to degrade in the environment to their acid form. epa.gov While these examples provide a model for how 2-ethylhexyl esters might behave, specific studies detailing the environmental concentrations, persistence, and degradation pathways for this compound are not available in the search results.

Environmental Behavior and Degradation Pathways of Esters with 2 Ethylhexyl Moiety

Biodegradation Mechanisms

Biodegradation is the principal mechanism for the removal of 2-ethylhexyl esters from the environment. nih.gov This process is primarily mediated by a diverse range of microorganisms that utilize these esters as a source of carbon and energy. The initial and rate-limiting step in the degradation of these esters is the enzymatic cleavage of the ester bond. nih.gov

The microbial breakdown of esters with a 2-ethylhexyl moiety typically proceeds through a sequential process. The primary pathway involves the hydrolysis of the ester linkage, which separates the 2-ethylhexanol from the parent acid. This reaction is catalyzed by esterase or hydrolase enzymes produced by various microorganisms.

Following hydrolysis, the released 2-ethylhexanol and the corresponding acid are further metabolized. 2-ethylhexanol can be oxidized to 2-ethylhexanoic acid. researchgate.net Subsequently, the degradation of the alkyl chain, such as 2-ethylhexanoic acid, can proceed via beta-oxidation, a metabolic process where fatty acid molecules are broken down to produce energy. In the case of more complex molecules like phthalates, the aromatic ring undergoes further degradation involving dioxygenase enzymes, ultimately leading to intermediates of central metabolic pathways like the Krebs cycle. ntua.gr

The general aerobic biodegradation pathway for phthalate (B1215562) esters, a well-studied proxy, occurs in two main stages. First, the diester is hydrolyzed to a monoester and then to phthalic acid. ntua.gr The second stage involves the mineralization of the phthalic acid to carbon dioxide and water. ntua.gr

A variety of bacterial genera have been identified with the capability to degrade 2-ethylhexyl esters, particularly the widely studied DEHP. These bacteria have been isolated from diverse environments, including contaminated soils and marine plastic debris. mdpi.comnih.gov

Enterobacter spp. : A novel strain, Enterobacter spp. YC-IL1, isolated from contaminated soil, has demonstrated high efficiency in degrading DEHP. This strain was capable of 100% DEHP degradation and could also break down other phthalates with complex side chains. nih.govnih.gov The degradation pathway involves the initial hydrolysis of DEHP. The strain shows high degradation rates in contaminated soil, removing 86% of DEHP within six days. nih.govresearchgate.net

Rhodococcus ruber : The strain Rhodococcus ruber YC-YT1, isolated from marine plastic debris, can completely degrade 100 mg/L of DEHP within three days under optimal conditions (pH 7.0, 30 °C). mdpi.comnih.gov The degradation pathway proceeds through the hydrolysis of DEHP to mono(2-ethylhexyl) phthalate (MEHP) and then to phthalic acid (PA). mdpi.comresearchgate.net This strain exhibits a broad substrate spectrum, degrading 13 different phthalate esters and other aromatic compounds. mdpi.comnih.gov It has shown remarkable remediation potential in various environmental samples, including agricultural soil and coastal seawater, with degradation rates of 79.7–95.9%. mdpi.com

Burkholderia sp. : Species within the Burkholderia genus are known for their metabolic versatility and ability to degrade a wide range of aromatic compounds. osti.gov Burkholderia cepacia has been identified as capable of hydrolyzing methyl aromatic esters to their corresponding acids. oup.comresearchgate.net Studies have established 3D-QSAR models for the biodegradation of phthalate esters by bacteria including Burkholderia cepacia, indicating its role in the environmental degradation of these plasticizers. nih.govnih.gov

Rhodococcus pyridinivorans : This species is also implicated in the degradation of complex organic molecules. Strains of Rhodococcus are known to metabolize a wide range of pollutants including phthalate esters. mdpi.com Research on the marine bacterium Rhodococcus pyridinivorans P23 has identified a membrane-anchored PET esterase capable of hydrolyzing ester bonds in plastics, a function that is transferable to the degradation of other environmental esters. researchgate.netnih.gov

| Bacterial Species | Strain | Source of Isolation | Degradation Efficiency | Key Metabolites | Optimal Conditions |

|---|---|---|---|---|---|

| Enterobacter spp. | YC-IL1 | Contaminated Soil | 100% of 100 mg/L DEHP in 7 days; 86% in contaminated soil in 6 days. nih.govnih.gov | MEHP, Phthalic Acid | pH 7.0, 30°C nih.gov |

| Rhodococcus ruber | YC-YT1 | Marine Plastic Debris | 100% of 100 mg/L DEHP in 3 days. mdpi.comnih.gov | MEHP, Phthalic Acid mdpi.comresearchgate.net | pH 7.0, 30°C mdpi.com |

| Burkholderia cepacia | - | Soil | Effective hydrolysis of various aromatic esters. oup.comresearchgate.net | Corresponding acids (e.g., Benzoic acid from Methyl benzoate) oup.com | - |

| Rhodococcus pyridinivorans | P23 | Marine Environment | Produces PET esterase capable of hydrolyzing ester bonds. researchgate.netnih.gov | - | - |

Fungi play a significant role in the degradation of recalcitrant organic pollutants, including 2-ethylhexyl esters. They can utilize these compounds as a sole carbon source or break them down through cometabolism. nih.gov Several fungal species have been identified for their ability to degrade DEHP.

Studies have shown that fungi such as Fusarium culmorum, Neurospora sitophila, Trichoderma atroviride, and Trichoderma harzianum are capable of utilizing DEHP as a sole carbon source. researchgate.net F. culmorum demonstrated the ability to degrade 96.9% of DEHP within 312 hours in a solid-state fermentation system. researcher.life The degradation process is associated with the production of extracellular enzymes like esterases. researchgate.netresearcher.life

The biodegradation of DEHP by the fungus Fusarium sporotrichioides was found to proceed through hydrolysis to form mono(2-ethylhexyl) phthalate, followed by further breakdown into phthalic acid, 2-ethylhexanol, and 2-ethylhexanoic acid. naro.go.jp This indicates that fungi employ similar initial hydrolytic pathways as bacteria. Research has also demonstrated that fungal consortia or individual species like Aspergillus parasiticus and Fusarium subglutinans can completely remediate DEHP from PVC materials. nih.gov

The degradation of 2-ethylhexyl esters in environmental matrices like soil and water is fundamentally an enzymatic process. The key enzymes are hydrolases, specifically esterases, which catalyze the cleavage of the ester bonds. nih.gov In some bacteria, a double enzyme system has been identified, where one esterase hydrolyzes the diester to a monoester, and a second hydrolase completes the degradation to phthalic acid. nih.govacs.org

In soil, the rate of degradation is influenced by the bioavailability of the ester, which can be limited by sorption to soil organic matter. nih.gov The enzymatic activity is also dependent on environmental factors such as temperature and pH. For instance, an Acinetobacter sp. isolate showed optimal DEHP degradation at 30-35°C and under neutral to alkaline conditions (pH 6-9). ntua.gr Similarly, Rhodococcus ruber YC-YT1 showed the highest degradation efficiency at 30°C and a pH range of 6.0 to 10.0. mdpi.com The presence of microorganisms with the necessary enzymatic machinery is crucial for the breakdown of these pollutants in both terrestrial and aquatic systems. nih.gov

Microbial Degradation Pathways (e.g., Ester Hydrolysis, Beta-Oxidation)

Environmental Transport and Distribution

The transport and distribution of 2-ethylhexyl esters in the environment are governed by their physical and chemical properties, such as water solubility, vapor pressure, and their tendency to adsorb to soil and sediment. Compounds like DEHP have a strong tendency to partition from the water column to sediment. canada.ca The half-life of DEHP in soil has been estimated to be between 5 and 23 days, primarily due to aerobic biodegradation. canada.ca

Volatilization is the process by which a substance converts from a liquid to a gaseous state and enters the atmosphere. scielo.br The tendency of an ester to volatilize is influenced by its vapor pressure, which in turn is affected by factors like temperature and the formulation of the product. scielo.brawsjournal.org Ester formulations of herbicides, for example, are generally more volatile than their salt-based counterparts. awsjournal.org

Soil and Sediment Interactions

The environmental fate of esters containing a 2-ethylhexyl group, such as 2-ethylhexyl isovalerate, in terrestrial environments is largely governed by their interaction with soil and sediment particles. The primary processes influencing their persistence and mobility are sorption and biodegradation.

While specific experimental data on the soil sorption of this compound is limited, its behavior can be inferred from its chemical structure and data from related compounds like Di(2-ethylhexyl) phthalate (DEHP). Esters with long alkyl chains are generally hydrophobic, leading to a tendency to adsorb to organic matter present in soil and sediment. This process, known as partitioning, reduces the concentration of the chemical in the soil porewater, thereby limiting its potential to leach into groundwater. The extent of sorption is influenced by factors such as the soil's organic carbon content, clay mineralogy, and pH.

Biodegradation is a key pathway for the removal of these esters from soil and sediment. Microorganisms present in the soil can hydrolyze the ester bond, breaking the compound down into its constituent alcohol (2-ethylhexanol) and carboxylic acid (isovaleric acid). These degradation products can then be further metabolized by soil microbes.

For the related compound DEHP, studies have shown that it has a strong tendency to partition from the water column to sediments. canada.ca Its degradation in soil is influenced by environmental conditions. Aerobic biodegradation is generally more efficient than anaerobic degradation. The half-life of DEHP in soil has been estimated to range from 5 to 23 days under aerobic conditions. canada.ca However, other studies have reported that 20% to 50% of applied DEHP remained in soil after 80 days, indicating that its persistence can be variable. canada.ca Composting has been shown to be an effective method for degrading high concentrations of DEHP in organic waste, with one study reporting 99% degradation efficiency over 35 days. nih.gov

Table 1: Environmental Fate Parameters of Di(2-ethylhexyl) phthalate (DEHP) in Soil and Sediment

| Parameter | Medium | Condition | Value/Observation | Reference |

|---|---|---|---|---|

| Sorption | Soil/Sediment | - | Strong tendency to partition from water to sediment. | canada.ca |

| Biodegradation Half-Life | Soil | Aerobic | 5 to 23 days (estimated). | canada.ca |

| Persistence | Soil | - | 20-50% remained after 80 days in one study. | canada.ca |

| Biodegradation | Sediment | Aerobic | 13.8% degradation after 28 days. | canada.ca |

| Biodegradation | Sediment | Anaerobic | 9.9% degradation after 28 days. | canada.ca |

| Biodegradation | Food Waste Compost | Thermophilic | 99% degradation of 2167 mg/kg in 35 days. | nih.gov |

Aquatic System Dynamics

In aquatic environments, esters with a 2-ethylhexyl moiety are subject to several fate and transport processes, including hydrolysis, biodegradation, and partitioning to sediment and biota.

Hydrolysis: The ester linkage in compounds like this compound is susceptible to hydrolysis, a chemical reaction with water that cleaves the bond. This reaction, which can be catalyzed by acids or bases, results in the formation of 2-ethylhexanol and isovaleric acid. evitachem.com The rate of hydrolysis is dependent on factors such as pH and temperature. Under alkaline conditions, the hydrolysis of synthetic organic esters can be a significant degradation pathway. chemrxiv.org

Biodegradation: This is a critical process for the breakdown of 2-ethylhexyl esters in aquatic systems. Microorganisms in the water column and sediment can metabolize these compounds. For the widely studied DEHP, aerobic biodegradation half-lives in water are reported to range from 5 days to 1 month. canada.ca Degradation is generally faster under aerobic conditions compared to anaerobic conditions. Studies on freshwater hydrosoil showed that DEHP was 50% degraded after 14 days under aerobic conditions, while no significant degradation was detected under anaerobic conditions over the same period. researchgate.net Microbial communities in rivers and lakes have demonstrated the ability to degrade DEHP, with conversion rates of up to 46% in water and 24% in sediments in experimental systems. researchgate.net Various bacterial strains, such as Rhodococcus ruber, have been identified that can efficiently degrade DEHP in both freshwater and saline environments. mdpi.com

Partitioning: Due to their lipophilic (fat-loving) nature, these compounds tend to move from the water column and adsorb to suspended particles and bottom sediments. canada.ca This partitioning behavior reduces their concentration in the dissolved phase but can lead to their accumulation in the sediment, where they may persist longer, especially under anaerobic conditions.

Ecotoxicological Implications of Related Compounds in Environmental Research

While ecotoxicological data specifically for this compound is scarce, extensive research on other esters containing the 2-ethylhexyl moiety, particularly Di(2-ethylhexyl) phthalate (DEHP), provides significant insight into the potential environmental impacts of this class of compounds. DEHP is recognized as a priority environmental pollutant and endocrine-disrupting chemical, and its effects have been studied across various trophic levels.

Effects on Aquatic Organisms: DEHP has demonstrated toxicity to a range of aquatic life. Studies have assessed its acute toxicity on marine and estuarine species, with effects observed at concentrations ranging from 0.045 to 6.00 mg·L⁻¹. mdpi.com Sublethal effects in invertebrates like Artemia sp. (brine shrimp) include slow swimming and spasms at concentrations as low as 0.094 mg·L⁻¹. mdpi.com For microorganisms, such as the marine microalga Tetraselmis sp., exposure to DEHP can inhibit growth. Because of their lipophilic properties, these chemicals are known to bind to fat and muscle tissues in aquatic organisms. mdpi.com

Effects on Terrestrial Organisms: In soil environments, DEHP can impact plants and soil-dwelling organisms. In studies on wheat (Triticum aestivum L.), exposure to DEHP in soil was found to reduce the germination rate and inhibit root length at concentrations of 100 mg kg⁻¹. nih.gov It also induced complex biochemical responses, affecting photosynthetic pigments and antioxidant enzyme systems in the seedlings. nih.gov

The ecotoxicological profile of these compounds underscores the importance of understanding their environmental behavior. The hydrolysis and biodegradation of 2-ethylhexyl esters to 2-ethylhexanol is a critical consideration, as the toxicity of the parent ester may differ from its degradation products. For instance, the common hydrolysis product, 2-ethylhexanol, has been reported to cause developmental toxicity in rats. industrialchemicals.gov.au

Table 2: Ecotoxicological Effects of Di(2-ethylhexyl) phthalate (DEHP) on Various Organisms

| Organism | Species | Exposure Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| Microalga | Tetraselmis sp. | 0.045–6.00 mg·L⁻¹ | Inhibition of population growth. | mdpi.com |

| Brine Shrimp | Artemia sp. | ≥ 0.094 mg·L⁻¹ | Sublethal effects (slow swimming, spasms). | mdpi.com |

| Mussel | Mytilopsis leucophaeata | 0.094 - 3.00 mg·L⁻¹ | Low mortality (7%) observed after 72-96 hours. | mdpi.com |

| Plant (Wheat) | Triticum aestivum L. | 100 mg·kg⁻¹ (in soil) | Reduced germination rate, inhibited root length. | nih.gov |

Advanced Applications in Material Science and Industrial Processes

Role as Solvents and Coalescing Agents

The efficacy of 2-ethylhexyl isovalerate as a solvent and coalescing agent is rooted in its molecular structure. The branched 2-ethylhexyl group provides hydrophobicity and a slow evaporation rate, while the ester linkage offers polarity. This balance of properties allows it to be an effective medium for dissolving or dispersing other substances, particularly in coatings, inks, and polymer systems.

Applications in Coatings and Inks

In the coatings and inks industry, the selection of a proper solvent is critical for achieving desired application properties and final film quality. While specific data on this compound is not extensively detailed in publicly available literature, its properties can be compared to the closely related compound, 2-ethylhexyl acetate (B1210297). 2-Ethylhexyl acetate is recognized as a high-boiling retarder solvent with low water solubility and a slow evaporation rate. These characteristics are crucial for promoting flow and preventing blushing—a milky discoloration in the film—in lacquers, screen inks, and various enamels.

As a coalescing agent, a compound's function is to act as a temporary plasticizer for polymer particles in a latex paint, allowing them to fuse together into a continuous, coherent film as the paint dries. This action is essential for developing the coating's protective properties and aesthetic appearance. Esters like 2-ethylhexyl acetate are known to be good coalescing aids for emulsion paints, enhancing film formation. Given the structural similarities, this compound is expected to perform a similar role, softening latex particles and reducing the minimum film formation temperature (MFFT) to ensure a durable finish, even when applied at lower ambient temperatures.

Solvent Properties in Polymer Systems

The utility of 2-ethylhexyl esters extends to the broader polymer industry, where they function as plasticizers and solvents. Plasticizers are additives that increase the flexibility and durability of a material. For instance, 2-ethylhexyl palmitate, a longer-chain ester, is utilized as a plasticizer and solvent in the polymer and lubricant industries. Similarly, di(2-ethylhexyl) phthalate (B1215562) (DEHP) has been a widely used plasticizer in polyvinyl chloride (PVC) to impart softness and flexibility.

The role of these esters is to embed themselves between the polymer chains, spacing them apart and thus lowering the material's glass transition temperature. This makes the polymer less brittle and more workable. The solvent action of this compound would be particularly relevant for dissolving or swelling certain types of polymer resins, facilitating their processing and incorporation into various formulations. Its compatibility with a given polymer can be predicted by comparing their solubility parameters, a measure of the attractive strength between molecules.

Functionality as Lubricants and Process Aids

The lubricating properties of 2-ethylhexyl esters are well-established, making them valuable components in formulations designed to reduce friction and wear between moving surfaces. They can function as base oils or as additives that enhance the performance of a lubricant package.

Metal Working Fluid Formulations

In the demanding environment of metalworking, fluids are essential for cooling, lubricating, and flushing away debris. 2-ethylhexyl esters are incorporated into these fluids to improve performance. For example, 2-ethylhexyl oleate serves as an effective anti-wear additive in metalworking fluids.

Patented formulations for metalworking fluids have included esters of 2-ethylhexanol, such as 2-ethylhexanol palmitate or stearate, as a key component of the base oil. The inclusion of these esters, typically in concentrations from 0.5 to 15 mass %, leads to significant improvements in cutting performance, anti-foaming properties, emulsion stability, and resistance to hydrolysis. The branched structure of the 2-ethylhexyl group contributes to good low-temperature fluidity, a critical property for lubricants.

The following table, compiled from industry data, illustrates the typical properties of various 2-ethylhexyl esters used in lubricant applications, providing a comparative context for the expected performance of this compound.

| Compound Name | Viscosity cSt @ 40°C | Pour Point (°C) | Flash Point (°C) |

| 2-Ethylhexyl Laurate | 5 | -30 | 170 |

| 2-Ethylhexyl Cocoate | 6 | -20 | 170 |

| 2-Ethylhexyl Palmitate | 9.1 | -3 | 210 |

| 2-Ethylhexyl Azelate | 10 | -50 | 230 |

This table is interactive. Data sourced from Temix Oleo.

Paper Industry Applications

In the paper industry, various chemicals are used during the manufacturing process to control properties such as sizing, coating, and finishing. While direct applications of this compound in the paper industry are not prominently documented, related compounds offer insight into potential uses. For example, di(2-ethylhexyl) phthalate has been used in paper coating processes. Such coatings can impart gloss, printability, and barrier properties to the paper surface. Given its solvent and plasticizing properties, this compound could potentially be used in formulations for paper coatings or in the processing of resins used in paper treatments.

Development of this compound Derivatives for Specific Industrial Uses

The versatility of the 2-ethylhexyl ester group allows for the creation of a wide range of molecules with tailored properties. The synthesis of these compounds typically involves the esterification of 2-ethylhexanol with a selected carboxylic acid. By varying the carboxylic acid, derivatives can be produced with specific characteristics, such as enhanced lubricity, better thermal stability, or improved biodegradability.

A notable area of development is the synthesis of estolides, which are complex esters formed by linking fatty acids together. The resulting estolide can then be esterified with 2-ethylhexanol to create a biolubricant. These 2-ethylhexyl estolide esters exhibit superior low-temperature properties, with pour points as low as -60°C for certain derivatives, making them excellent candidates for high-performance, biodegradable lubricants. This research into novel structures demonstrates the ongoing development of 2-ethylhexyl ester derivatives to meet specific and demanding industrial requirements. The enzymatic synthesis of these esters is also an area of active research, offering a greener and more specific production route compared to traditional chemical methods.

Polymer Additives and Plasticizers Research

Plasticizers are additives that increase the flexibility and durability of polymers, with the most common application being in polyvinyl chloride (PVC) formulations. The effectiveness of a plasticizer is largely dependent on its molecular structure, which allows it to embed between polymer chains, reducing intermolecular forces and lowering the glass transition temperature (Tg). Esters, as a chemical class, are the most widely used type of plasticizers due to their compatibility with polymers like PVC.

Research into polymer additives often involves evaluating various ester compounds for their plasticizing efficiency and permanence. While prominent plasticizers include phthalates like di(2-ethylhexyl) phthalate (DEHP) and adipates, there is ongoing investigation into alternative esters. In this context, esters of 2-ethylhexanol are of significant interest. For instance, various 2-ethylhexyl fatty esters are utilized in polymer applications as rheology modifiers for PVC plastisols, which are suspensions of PVC particles in a liquid plasticizer fdpspecialties.com.

Although direct and extensive research focusing specifically on this compound as a primary plasticizer is not widely documented, its structural characteristics as a branched-chain ester are relevant. The performance of related 2-ethylhexyl esters in polymer applications suggests a potential, if not extensively commercialized, role for modifying polymer properties. The table below compares different classes of esters that have been investigated or are used as plasticizers, providing context for where this compound would be situated.

Table 1: Comparison of Ester Classes Used as Polymer Additives

| Ester Class | Common Examples | Primary Application in Polymers | Key Characteristics |

|---|---|---|---|

| Phthalates | Di(2-ethylhexyl) phthalate (DEHP), Diisononyl phthalate (DINP) | General-purpose plasticizer for PVC | High efficiency, low cost, but with regulatory and health concerns semanticscholar.orgkinampark.com. |

| Adipates | Di-2-ethylhexyl adipate (DOA) | Low-temperature applications | Provides good flexibility at low temperatures kinampark.com. |

| Trimellitates | Trioctyl trimellitate (TOTM) | High-temperature applications | Low volatility, suitable for high-temperature wiring and cables semanticscholar.org. |

| Fatty Acid Esters | 2-Ethylhexyl cocoate, 2-Ethylhexyl laurate | Rheology modifier for PVC plastisols | Influences the flow properties of liquid PVC mixtures fdpspecialties.com. |

Specialty Chemical Intermediates in Industrial Synthesis

A specialty chemical intermediate is a compound that serves as a building block for the synthesis of other, often more complex, chemical products. While this compound is a product of industrial synthesis itself, its role as an intermediate for subsequent manufacturing processes is not its primary application. The compound is typically synthesized as a final product for specific applications, most notably in the fragrance industry evitachem.com.

The synthesis of this compound is primarily achieved through the esterification of 2-ethylhexanol with isovaleric acid. This reaction can be performed using different catalytic methods, each with distinct process conditions and outcomes. The choice of synthesis route can impact yield, purity, and environmental footprint. Recent research has focused on biocatalytic methods using enzymes like lipase (B570770) as an alternative to traditional acid catalysis, offering milder reaction conditions and improved sustainability evitachem.com.

The comparison of these synthesis routes highlights the industrial chemistry involved in producing this compound.

Table 2: Techno-Economic and Environmental Comparison of Synthesis Routes for this compound

| Parameter | Chemical Catalysis | Biocatalysis (Immobilized Lipase) |

|---|---|---|

| Catalyst | Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid | Lipase enzyme |

| Temperature | 150–200°C | 37–70°C |

| Reaction Time | 4-8 hours | Variable, can be optimized |

| Product Yield | ~85–90% | Potentially higher with optimization |

| Waste Generation | Significant, requires neutralization and separation | Minimal, catalyst is often reusable |

| Process | Heated under reflux conditions | Milder conditions, often solvent-free |

Data sourced from EvitaChem evitachem.com.

While this compound is readily synthesized, it is generally considered a finished specialty chemical rather than a reactive intermediate for creating other classes of industrial chemicals. Its stability as an ester makes it suitable for its end-use applications but less so as a starting point for further large-scale synthesis.

Theoretical and Computational Studies on 2 Ethylhexyl Isovalerate

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling represents a computational approach to predict the properties of chemical compounds based on their molecular structures. wikipedia.orgnih.gov These models establish a mathematical relationship between the structural or physicochemical properties of a molecule and a specific property of interest. wikipedia.org The fundamental principle of QSPR is that the structure of a molecule dictates its physical, chemical, and biological properties.

The development of a QSPR model involves several key stages: the selection of a dataset of compounds with known properties, the generation of molecular descriptors that numerically represent the chemical structure, the use of statistical methods to create a model that correlates the descriptors with the property of interest, and rigorous validation of the model's predictive capability. nih.gov

For instance, a study on a series of aliphatic alcohols demonstrated the use of novel molecular polarizability effect indices and other structural parameters to predict properties like boiling points and partition coefficients with high correlation coefficients (R > 0.99). nih.gov Such an approach could be adapted to predict the thermochemical properties of 2-ethylhexyl isovalerate. The table below illustrates a hypothetical application of a QSPR model for predicting such properties, based on typical accuracies observed for similar compounds.

| Property | Predicted Value | Unit |

| Normal Boiling Point | 235.5 | °C |

| Enthalpy of Vaporization | 48.2 | kJ/mol |

| Molar Refractivity | 75.1 | cm³/mol |

| Molar Volume | 280.4 | cm³/mol |

| Parachor | 650.3 | cm³·g^(1/4)·mol^(-1) |

| Surface Tension | 28.1 | dyne/cm |

| Heat of Formation | -550.7 | kJ/mol |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the output of a QSPR model. It is not based on a specific published QSPR model for this compound.

Computational methods, particularly QSPR, can be instrumental in the rational design of new molecules with desired properties. nih.gov In the context of this compound, which finds applications as a fragrance and flavoring agent, computational design could be employed to create analogues with enhanced or modified sensory characteristics, improved stability, or different volatility profiles.

The process would involve generating a virtual library of ester analogues by systematically modifying the structure of this compound. QSPR models, trained on datasets of esters with known fragrance profiles or other relevant properties, could then be used to predict the properties of these virtual analogues. This in silico screening allows for the prioritization of a smaller number of promising candidates for synthesis and experimental evaluation, thereby saving significant time and resources. nih.gov

Molecular Dynamics Simulations